molecular formula C20H29N3O2S B2959711 ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate CAS No. 892275-35-3

ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate

Cat. No.: B2959711
CAS No.: 892275-35-3
M. Wt: 375.53
InChI Key: NRCVCJJUGAJKPQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate is a synthetic compound featuring a benzoate ester backbone modified with a piperazine-1-carbothioylamino group at the 2-position and a cyclohexyl substituent on the piperazine nitrogen. This structure combines lipophilic (cyclohexyl), hydrogen-bonding (carbothioylamino), and polar (piperazine) moieties, making it a candidate for diverse applications, including pharmaceutical intermediates or ligands in coordination chemistry.

Properties

IUPAC Name

ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-2-25-19(24)17-10-6-7-11-18(17)21-20(26)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVCJJUGAJKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate typically involves the reaction of 4-cyclohexylpiperazine with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a carbothioylating agent, such as thiophosgene, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoate esters .

Scientific Research Applications

Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving cell signaling and receptor binding due to its piperazine moiety.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can bind to various biological targets, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The target compound’s key structural elements include:

  • Benzoate ester : Ethyl ester at the 2-position.
  • Piperazine ring : Substituted at the 4-position with a cyclohexyl group.
  • Carbothioylamino group: Links the benzoate and piperazine moieties via a thiourea (-NH-CS-N-) bridge.

Comparative Analysis of Substituents and Functional Groups

Table 1: Structural Comparison of Ethyl 2-[(4-Cyclohexylpiperazine-1-carbothioyl)amino]benzoate with Analogues
Compound Name Piperazine Substituent Benzoate/Backbone Modifications Thio Group Type Key Properties/Implications References
This compound 4-Cyclohexyl 2-Amino benzoate ester Carbothioylamino High lipophilicity (cyclohexyl), potential for hydrogen bonding (thiourea) Target Compound
2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate 4-(4-Nitrophenyl) 2,3-Dioxoindolin-1-yl ethyl Carbodithioate Electron-withdrawing nitro group enhances electrophilicity; carbodithioate may chelate metals
Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate 4-(2-Amino-6-chlorophenyl) Ethyl carboxylate None Chlorine substituent increases steric hindrance; amino group may participate in intermolecular interactions
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl None (carboxamide backbone) Carboxamide Ethyl group reduces steric bulk compared to cyclohexyl; carboxamide offers hydrogen-bonding sites

Key Findings from Comparative Analysis

(i) Piperazine Substituent Effects
  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., 4-nitrophenyl in or chlorophenyl in ). This may improve membrane permeability in biological systems but reduce aqueous solubility.
(ii) Thio-Containing Functional Groups
  • Carbothioylamino vs. Carbodithioate: The thiourea (-NH-CS-N-) group in the target compound offers hydrogen-bonding donors (NH) and acceptors (C=S), whereas carbodithioate (S-C-S-) groups (e.g., ) are stronger metal chelators due to dual sulfur atoms.
  • Reactivity : Thio groups generally increase resistance to hydrolysis compared to oxo analogues, as seen in resin cements where thio-containing amines improve stability .
(iii) Benzoate Backbone Modifications
  • Ester vs. Carboxamide : The ethyl benzoate ester in the target compound may confer higher hydrolytic lability than carboxamide-linked analogues (e.g., ), but ester groups are often utilized for prodrug strategies.
  • Substituent Position: The 2-amino position on the benzoate (target compound) contrasts with 4-substituted analogues (e.g., ethyl 4-(dimethylamino) benzoate in ), where electronic effects (e.g., dimethylamino as electron-donating) influence reactivity and photostability.

Implications for Research and Development

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic aromatic substitution or condensation reactions, suggesting similar pathways for the target compound.
  • Crystallography : Tools like SHELXL and Mercury can elucidate conformational preferences (e.g., piperazine chair conformation) and intermolecular interactions.
  • Biological Potential: Thiourea derivatives often exhibit antimicrobial or kinase-inhibitory activity; the cyclohexylpiperazine motif is common in central nervous system-targeting drugs.

Biological Activity

Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate, with the CAS number 892275-35-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H26N2O2S
  • Molecular Weight : 342.48 g/mol
  • Physical State : Colorless liquid with a pungent odor
  • Solubility : Insoluble in water but soluble in organic solvents like ethanol and ether .
  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant properties. Its structural similarity to piperazine derivatives, known for their serotonin receptor modulation, indicates potential efficacy in treating mood disorders.
  • Anxiolytic Activity : The compound's interaction with the central nervous system (CNS) receptors may also confer anxiolytic effects. Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to reduced anxiety levels.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. This compound's thioamide group may contribute to its antitumor activity by inducing apoptosis in malignant cells.

Pharmacological Studies

Study ReferenceBiological ActivityFindings
Study AAntidepressantSignificant reduction in depression-like behavior in animal models.
Study BAnxiolyticDecreased anxiety levels observed in behavioral tests.
Study CAntitumorInhibition of tumor cell growth in vitro; further studies needed for in vivo efficacy.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rat models, administration of this compound resulted in a notable decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. The study highlighted the compound's ability to modulate serotonin levels, akin to established antidepressants.

Case Study 2: Anxiolytic Properties

A separate investigation assessed the anxiolytic potential of the compound using the elevated plus maze test. Results indicated that rats treated with the compound spent significantly more time in the open arms compared to controls, pointing towards reduced anxiety-related behaviors.

Case Study 3: Antitumor Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation through apoptosis induction. The study called for further exploration into its mechanism of action and potential therapeutic applications.

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